molecular formula C21H27ClN2O4 B6002824 1-(1,3-benzodioxol-5-yloxy)-3-(4-benzyl-1-piperazinyl)-2-propanol hydrochloride

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzyl-1-piperazinyl)-2-propanol hydrochloride

Katalognummer B6002824
Molekulargewicht: 406.9 g/mol
InChI-Schlüssel: PZPRVVHWBANSMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzyl-1-piperazinyl)-2-propanol hydrochloride, commonly known as BRL-15572, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as piperazine derivatives and has been found to have potential applications in the field of neuroscience.

Wirkmechanismus

BRL-15572 acts as a competitive antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and dysfunction in this pathway has been linked to addiction and other psychiatric disorders. By blocking the activity of this receptor, BRL-15572 may have therapeutic potential in the treatment of these disorders.
Biochemical and Physiological Effects
BRL-15572 has been shown to have a number of biochemical and physiological effects in animal models. These include changes in dopamine and serotonin levels in the brain, as well as alterations in the activity of various signaling pathways. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor compared to other compounds that may also interact with other dopamine receptors. However, one limitation of BRL-15572 is its relatively low potency compared to other D3 receptor antagonists, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on BRL-15572. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Another area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of BRL-15572. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BRL-15572 in animal models and humans.

Synthesemethoden

BRL-15572 can be synthesized using a multi-step procedure that involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with 4-benzylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted into the hydrochloride salt form using hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been extensively studied for its potential use as a selective antagonist of the dopamine D3 receptor. This receptor is implicated in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c24-18(15-25-19-6-7-20-21(12-19)27-16-26-20)14-23-10-8-22(9-11-23)13-17-4-2-1-3-5-17;/h1-7,12,18,24H,8-11,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPRVVHWBANSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC4=C(C=C3)OCO4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.